molecular formula C16H13FO2 B1336861 4-Methoxy-4'-fluorochalcone CAS No. 2965-64-2

4-Methoxy-4'-fluorochalcone

Cat. No.: B1336861
CAS No.: 2965-64-2
M. Wt: 256.27 g/mol
InChI Key: AOINTYAZKYYNGN-NYYWCZLTSA-N
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Description

4-Methoxy-4'-fluorochalcone is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of a fluorine atom on one phenyl ring and a methoxy group on the other, which can significantly influence its chemical properties and biological activities.

Preparation Methods

The synthesis of 4-Methoxy-4'-fluorochalcone typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-fluoroacetophenone and 4-methoxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-Methoxy-4'-fluorochalcone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can lead to the formation of alcohols or alkanes, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine and methoxy groups can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Methoxy-4'-fluorochalcone has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-Methoxy-4'-fluorochalcone involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in inflammatory and cancer pathways, leading to its potential therapeutic effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways and gene expression.

Comparison with Similar Compounds

4-Methoxy-4'-fluorochalcone can be compared with other chalcones such as:

    1-(4-Hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: This compound has a hydroxyl group instead of a fluorine atom, which can alter its chemical reactivity and biological activity.

    1-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The presence of a chlorine atom instead of fluorine can affect its electronic properties and reactivity.

    1-(4-Methylphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one: The methyl group can influence the compound’s steric and electronic properties, leading to different reactivity and biological effects.

The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FO2/c1-19-15-9-2-12(3-10-15)4-11-16(18)13-5-7-14(17)8-6-13/h2-11H,1H3/b11-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOINTYAZKYYNGN-NYYWCZLTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2965-64-2
Record name 2965-64-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=125832
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the spatial arrangement of molecules within the crystal structure of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one?

A1: The molecules of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one are arranged in a planar configuration within the crystal lattice. This means the molecule lies flat in a single plane []. The crystal packing itself is non-centrosymmetric, which may be influenced by weak intermolecular interactions such as C—H⋯O and C—H⋯F [].

Q2: Does the provided research delve into the biological activity or applications of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one?

A2: No, the provided abstract focuses solely on the structural characterization of 1-(4-Fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one within its crystal form []. It does not provide insights into its potential biological activity, applications, or any other properties beyond its solid-state structure.

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